[1,4'-Bipiperidine]-1'-acetic acid
Overview
Description
“[1,4’-Bipiperidine]-1’-acetic acid” is also known as 4-Piperidinopiperidine . It is a heterocyclic compound with the empirical formula C10H20N2 and a molecular weight of 168.28 . It is used as a reactant for the synthesis of various pharmaceuticals .
Physical And Chemical Properties Analysis
“[1,4’-Bipiperidine]-1’-acetic acid” has a melting point of 64-66 °C and should be stored at a temperature below -20°C . Its SMILES string is C1CCN(CC1)C2CCNCC2 .
Scientific Research Applications
Catalytic Applications
[1,4'-Bipiperidine]-1'-acetic acid has been utilized in catalysis. A study by Noole et al. (2010) demonstrated that a complex derived from enantiomeric bipiperidine and copper(II) acetate hydrate is an efficient catalyst for the enantioselective Henry reaction, offering high yield and excellent enantioselectivity under mild conditions (Noole et al., 2010).
Proton Affinity and Acidity Constant Analysis
The proton affinity and acidity constants of monoprotonated bipiperidine, bimorpholine, and their derivatives in water and acetonitrile were studied by Uudsemaa et al. (2010). This research provides insight into the chemical properties of bipiperidine derivatives in different solvents (Uudsemaa et al., 2010).
Pharmaceutical Intermediate Synthesis
Atkins et al. (2003) discussed the development of a manufacturing route for a GPIIb/IIIa receptor antagonist, where bipiperidine played a role in synthesizing key intermediates (Atkins et al., 2003).
Tyrosinase Inhibition and Drug Design
Khan et al. (2005) synthesized various bipiperidine derivatives and tested them as tyrosinase inhibitors. Their research contributed to the structure-activity relationship understanding and future drug design considerations (Khan et al., 2005).
Crystal Structure Analysis
Hu and He (2007) investigated the crystal structure of a compound involving 4,4'-bipyridine and (toluene-4-sulfonylamino)acetic acid. This study enhances understanding of hydrogen-bond patterns in crystal structures involving bipiperidine (Hu & He, 2007).
Microwave-Assisted Synthesis
Han et al. (2010) developed a one-pot reaction under microwave irradiation for the synthesis of new N-substituted 2-amino-1,6-naphthyridine derivatives, demonstrating the utility of bipiperidine in facilitating rapid chemical synthesis (Han et al., 2010).
Solid Form Screening in Chemistry
Braun et al. (2021) performed solid form screening and crystal structure prediction on bipyridine isomers, expanding the knowledge of solid-state forms and their behavior in various chemical environments (Braun et al., 2021).
Safety And Hazards
Future Directions
Piperidine derivatives, including “[1,4’-Bipiperidine]-1’-acetic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(4-piperidin-1-ylpiperidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)10-13-8-4-11(5-9-13)14-6-2-1-3-7-14/h11H,1-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYVYPHDYRTLGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,4'-Bipiperidine]-1'-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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